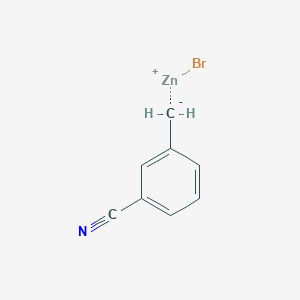

3-Cyanobenzylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);3-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWWPVOOHMFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303183 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117269-72-4 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Cyanobenzylzinc Bromide in Carbon Carbon Bond Forming Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

Cobalt-Catalyzed Cross-Coupling Methodologies

Recent advancements in catalysis have highlighted the utility of first-row transition metals as cost-effective and reactive alternatives to traditional palladium catalysts. Cobalt, in particular, has demonstrated significant promise in facilitating the cross-coupling of organozinc reagents with organic halides.

A catalytic system composed of cobalt(II) chloride (CoCl₂) and isoquinoline has proven to be highly effective for the cross-coupling of benzylic zinc reagents, including those with nitrile functionalities, with a wide array of aryl and heteroaryl bromides and chlorides. rsc.orgnih.gov This methodology allows for the synthesis of a diverse range of polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. rsc.orgnih.gov

The reaction demonstrates broad scope and functional group tolerance. For instance, the coupling of various substituted benzylzinc chlorides with 4-bromobenzonitrile proceeds in good to excellent yields. rsc.org The reaction is not limited to simple aryl bromides; more complex substrates such as 2-bromobenzophenone and ethyl 4-bromobenzoate also undergo efficient coupling. rsc.org

A significant advantage of this cobalt-catalyzed system is its ability to activate not only aryl bromides but also the less reactive aryl chlorides. rsc.org This is particularly valuable as aryl chlorides are often more readily available and less expensive than their bromide counterparts. The coupling of benzylzinc reagents with various 2-chloropyridines and other chloro-N-heterocycles proceeds smoothly, affording the desired products in good yields. rsc.org

| Benzylzinc Reagent | Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylzinc chloride | 4-Bromobenzonitrile | 4-(Phenylmethyl)benzonitrile | 82 | rsc.org |

| 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 4-((4-Methoxyphenyl)methyl)benzonitrile | 82 | rsc.org |

| 3-(Ethoxycarbonyl)benzylzinc chloride | 4-Bromobenzonitrile | Ethyl 3-((4-cyanophenyl)methyl)benzoate | 62 | rsc.org |

| 4-Methoxybenzylzinc chloride | 2-Bromobenzophenone | (2-((4-Methoxybenzyl)phenyl)methanone | 64 | rsc.org |

| 3-Cyanobenzylzinc chloride | Ethyl 4-bromobenzoate | Ethyl 4-((3-cyanophenyl)methyl)benzoate | 70 | rsc.org |

| 4-Methoxybenzylzinc chloride | Ethyl 2-chloronicotinate | Ethyl 2-((4-methoxybenzyl)nicotinate | 95 | rsc.org |

| 4-Methoxybenzylzinc chloride | 2-Bromopyrimidine | 2-((4-Methoxybenzyl)pyrimidine | 83 | rsc.org |

The efficiency of the cobalt-catalyzed cross-coupling reaction is highly dependent on the optimization of the catalytic system. The addition of a ligand is crucial for achieving high yields and selectivity. Among various ligands screened, isoquinoline was identified as a particularly effective promoter for this transformation. rsc.orgresearchgate.net A catalytic system consisting of 5 mol% CoCl₂ and 10 mol% of isoquinoline provides optimal conditions for the convenient cross-coupling of benzylic zinc reagents. rsc.orgnih.govresearchgate.net

The role of isoquinoline is likely multifaceted. It can stabilize the active cobalt species, prevent catalyst deactivation, and modulate the electronic and steric properties of the catalytic center to facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The formation of a well-defined cobalt-isoquinoline complex is believed to be responsible for the enhanced reactivity and broader substrate scope observed. Mechanistic studies suggest that these cobalt-catalyzed reactions may not proceed via radical intermediates. nih.gov

Nickel-Catalyzed Cross-Coupling Applications

Nickel, another first-row transition metal, has also been extensively utilized as a catalyst for cross-coupling reactions involving organozinc reagents. Nickel catalysts offer a cost-effective alternative to palladium and often exhibit unique reactivity profiles.

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl bromides, chlorides, and even fluorides have been successfully developed. researchgate.netnih.gov These reactions provide a powerful tool for the synthesis of diarylmethanes and their derivatives. The choice of ligand is critical for the success of these couplings, with various phosphine and N-heterocyclic carbene (NHC) ligands being employed to tune the reactivity of the nickel catalyst.

For example, Ni(PCy₃)₂Cl₂ has been shown to be an effective catalyst for the cross-coupling of aryl fluorides with nucleophiles including benzylzinc chlorides, tolerating a wide range of functional groups. nih.govorganic-chemistry.org The use of additives such as lithium chloride can also be beneficial, potentially by breaking up organozinc reagent aggregates and facilitating the transmetalation step. rsc.org

| Benzylzinc Reagent | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylzinc chloride | 4-Fluorobenzonitrile | Ni(PCy₃)₂Cl₂ | 4-(Phenylmethyl)benzonitrile | 85 | nih.gov |

| Benzylzinc chloride | 1-Fluoro-4-(trifluoromethyl)benzene | Ni(PCy₃)₂Cl₂ | 1-(Phenylmethyl)-4-(trifluoromethyl)benzene | 78 | nih.gov |

| Benzylzinc bromide | 4-Chloroanisole | NiI₂/bipyridine | 1-Methoxy-4-(phenylmethyl)benzene | - | researchgate.net |

| Benzylzinc chloride | 2-Fluorobenzophenone | Ni(PCy₃)₂Cl₂ | 2-(Phenylmethyl)benzophenone | 92 | nih.gov |

Comparative Analysis of Catalytic Metal Systems (Pd, Fe, Co, Ni)

The choice of metal catalyst (Palladium, Iron, Cobalt, or Nickel) for the cross-coupling of this compound has a profound impact on the reaction's efficiency, scope, and functional group tolerance.

Palladium (Pd): Palladium catalysts are the most established and widely used for Negishi cross-coupling reactions. nih.govacs.org They generally offer high yields, broad substrate scope, and excellent functional group tolerance. nih.govacs.org However, the high cost and potential toxicity of palladium are significant drawbacks. uni-muenchen.de

Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. uni-muenchen.de Iron-catalyzed cross-couplings of benzylic zinc reagents have been reported, offering a more sustainable alternative to palladium. uni-muenchen.de However, these systems can sometimes require higher catalyst loadings and may have a more limited substrate scope compared to palladium.

Cobalt (Co): As discussed, cobalt catalysts, particularly with isoquinoline as a ligand, have emerged as a powerful tool for the cross-coupling of benzylic zinc reagents with both aryl bromides and chlorides. rsc.orgnih.gov They offer a good balance of reactivity, cost-effectiveness, and functional group tolerance. rsc.orgorganic-chemistry.org

Nickel (Ni): Nickel catalysts are also a cost-effective alternative to palladium and have shown excellent reactivity in coupling benzylic zinc reagents with a range of aryl halides, including the challenging aryl fluorides. researchgate.netnih.gov Nickel-catalyzed reactions can sometimes proceed under milder conditions than their palladium-catalyzed counterparts.

In general, while palladium remains the benchmark for many cross-coupling reactions, the development of efficient iron, cobalt, and nickel-based catalytic systems provides valuable and often more sustainable alternatives for the synthesis of diarylmethanes from precursors like this compound. The choice of catalyst will often depend on the specific substrates, desired functional group tolerance, and cost considerations.

Non-Cross-Coupling Carbon-Carbon Bond Formations

Beyond their extensive use in cross-coupling reactions, organozinc reagents like this compound can also participate in other important carbon-carbon bond-forming transformations, such as addition reactions to unsaturated systems.

Copper catalysts can effectively promote the addition of organozinc reagents to various electrophiles, including Michael acceptors like α,β-unsaturated ketones (enones). nih.govbeilstein-journals.orgbeilstein-journals.org These conjugate addition reactions, also known as 1,4-additions, are a powerful method for the formation of new carbon-carbon bonds and the creation of β-functionalized carbonyl compounds.

The copper-catalyzed conjugate addition of functionalized benzylzinc reagents to enones provides a direct route to γ-aryl-substituted ketones. These reactions are often highly regioselective, favoring the 1,4-adduct over the 1,2-addition product. The use of chiral ligands can also enable enantioselective versions of this reaction, providing access to valuable chiral building blocks. nih.govbeilstein-journals.org While specific examples detailing the copper-promoted addition of this compound are not as prevalent in the literature as its cross-coupling applications, the general reactivity of functionalized benzylzinc reagents in these transformations suggests its viability.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction involves the addition of a nucleophile to the β-carbon of an electrophilic alkene, which is in conjugation with an electron-withdrawing group like a ketone, nitrile, or ester. masterorganicchemistry.com The mechanism typically proceeds in three steps: deprotonation to form a nucleophile (like an enolate), conjugate addition of the nucleophile to the alkene, and subsequent protonation of the newly formed enolate. libretexts.orgmasterorganicchemistry.com

Organozinc reagents, such as this compound, can serve as effective nucleophiles in Michael addition reactions. While direct addition is possible, these reactions are often mediated by copper catalysts to form a more reactive organocuprate species in situ. This strategy enhances the propensity for 1,4-addition over direct 1,2-addition to the carbonyl group. The 3-cyanobenzyl group is transferred to the β-position of the Michael acceptor, resulting in the formation of a new carbon-carbon bond and elongation of the carbon chain. researchgate.net

Table 1: Representative Michael Addition Reaction using a Benzylic Zinc Reagent

| Michael Acceptor | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | CuCN·2LiCl | THF | 3-(3-Cyanobenzyl)cyclohexan-1-one | Typically >85% |

| Methyl vinyl ketone | CuI | THF/DMS | 5-(3-Cyanophenyl)pentan-2-one | Typically >80% |

SN2'-Type Allylation Reactions

SN2' reactions represent a variation of the standard SN2 mechanism, where a nucleophile attacks an allylic electrophile at the γ-carbon, inducing a rearrangement of the double bond and displacement of the leaving group from the α-carbon. This pathway is competitive with direct SN2 substitution at the α-carbon.

Benzylic organozinc halides, including this compound, are capable of participating in such reactions. Their utility is particularly evident in couplings with allylic halides or acetates. The reaction's regioselectivity (SN2 vs. SN2') is influenced by factors such as the structure of the allylic substrate, the nature of the leaving group, and the presence of catalytic additives (e.g., copper or palladium complexes). For benzylic zinc reagents, the SN2' pathway provides a valuable method for constructing carbon-carbon bonds at a position once removed from the leaving group, leading to structurally diverse allylated products.

Table 2: Representative SN2'-Type Allylation of this compound

| Allylic Electrophile | Catalyst | Solvent | Major Product | Yield |

|---|---|---|---|---|

| Cinnamyl chloride | None | THF | 3-(1,3-Diphenylprop-2-en-1-yl)benzonitrile | Regioisomeric mixture |

| Allyl bromide | CuCN | THF | 3-(But-3-en-1-yl)benzonitrile | >90% (as SN2 product) |

Electrophilic Amination Reactions

Electrophilic amination involves the reaction of a carbanionic or organometallic nucleophile with an electrophilic nitrogen source to form a new carbon-nitrogen bond. This "umpoled" strategy, where the nitrogen atom acts as the electrophile, provides a powerful alternative to traditional methods that rely on nucleophilic amines. nih.govresearchgate.net A variety of electrophilic aminating agents have been developed, including azodicarboxylates and O-acyl hydroxylamines. nih.gov

Benzylic zinc reagents are competent nucleophiles for these transformations. Research on related compounds, such as α-methylbenzylzinc chloride, has demonstrated efficient reaction with O-acyl hydroxylamines to produce the corresponding aminated products in high yields. researchgate.net By analogy, this compound is expected to react smoothly with electrophilic aminating agents like di-tert-butyl azodicarboxylate (DBAD) or N,O-bis(trimethylsilyl)hydroxylamine (BSHA) to furnish a protected form of 3-cyanobenzylamine.

Table 3: Representative Electrophilic Amination of a Benzylic Zinc Reagent

| Aminating Agent | Solvent | Product (after workup) | Yield |

|---|---|---|---|

| Di-tert-butyl azodicarboxylate (DBAD) | THF | Di-tert-butyl 1-(3-cyanobenzyl)hydrazine-1,2-dicarboxylate | Typically >90% |

| Morpholino 2,4,6-trimethylbenzoate | THF | 4-((3-Cyanobenzyl)oxy)morpholine | Moderate to high |

Elucidation of Reaction Mechanisms

Oxidative Addition to Metal Centers

Oxidative addition is a fundamental elementary step in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the insertion of the metal into a covalent bond. libretexts.org This process increases the oxidation state and the coordination number of the metal center. libretexts.org The mechanism can be concerted, as often seen with non-polarized substrates like H₂, or non-concerted (SN2-type or radical), which is common for polarized substrates such as alkyl or benzyl (B1604629) halides. libretexts.orgnih.gov

The formation of this compound itself is an example of oxidative addition, where elemental zinc (Zn(0)) undergoes a two-electron oxidation to Zn(II) upon reacting with 3-cyanobenzyl bromide.

In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Negishi coupling), the catalytic cycle is typically initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent metal center, such as palladium(0) or nickel(0). This step forms a new organometallic intermediate (e.g., Ar-Pd(II)-Br), which is then poised to react with the organozinc reagent.

Transmetalation Processes in Catalytic Cycles

Transmetalation is the crucial step in a cross-coupling catalytic cycle where an organic group is transferred from one metal to another. In a Negishi coupling, this involves the transfer of the 3-cyanobenzyl group from the zinc atom of this compound to the transition metal center (e.g., palladium or nickel) of the organometallic intermediate formed during oxidative addition.

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of many catalytic cross-coupling cycles. rsc.org It is the microscopic reverse of oxidative addition. libretexts.org In this intramolecular process, the two organic ligands attached to the transition metal center couple to form a new covalent bond, while the metal center's oxidation state is reduced by two, regenerating the active catalyst. libretexts.orgrsc.org

For the diorganometallic intermediate (e.g., Ar-Pd(II)-CH₂C₆H₄CN), reductive elimination results in the formation of the final cross-coupled product (Ar-CH₂C₆H₄CN) and the regeneration of the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The ligands must typically be in a cis orientation to undergo reductive elimination. libretexts.org The rate and facility of this step can be influenced by the electronic properties of the ligands and the metal center, with electron-withdrawing groups sometimes accelerating the process. nih.gov

Radical Intermediates and Pathways in Benzylic Organozinc Reactions

The reactivity of benzylic organozinc reagents, including this compound, in carbon-carbon bond-forming reactions is not always straightforward and can deviate from purely polar, two-electron pathways. A significant body of evidence suggests the participation of radical intermediates, often initiated by single-electron transfer (SET) processes. The formation and subsequent reaction of these radicals can profoundly influence product distribution and reaction efficiency.

Mechanistic proposals involving radical intermediates often begin with a SET from a catalytic species, such as a low-valent transition metal (e.g., Ni(I) or Pd(I)), or from the organozinc reagent itself to the coupling partner. In the context of a cross-coupling reaction, this SET can generate a benzylic radical from the 3-cyanobenzylzinc species. Once formed, this 3-cyanobenzyl radical can engage in several pathways. nih.gov The desired pathway typically involves its capture by a metal catalyst complex before proceeding through a cross-coupling cycle. nih.gov Alternatively, the radical can add to an unsaturated partner, such as an alkene or alkyne, in a tandem radical addition/cross-coupling cascade. nih.govlibretexts.org

However, the presence of radical intermediates can also lead to undesired side reactions. A common side-product in reactions involving benzylic organometallics is the homocoupling product, which arises from the dimerization of two benzylic radicals. uni-muenchen.de In the case of this compound, this would result in the formation of 1,2-bis(3-cyanophenyl)ethane. The balance between the desired cross-coupling and undesired homocoupling is often dependent on reaction conditions such as solvent, temperature, and the nature of the catalyst and other reagents present.

| Pathway | Description | Resulting Product Type | Factors Favoring Pathway |

|---|---|---|---|

| Cross-Coupling Capture | The radical is trapped by the transition metal catalyst (e.g., Ni(II) or Pd(II)) to continue the catalytic cycle. | Desired Heterocoupling Product | High catalyst concentration; efficient radical-trapping ligands. |

| Radical Addition | The radical adds to a present alkene or alkyne, followed by cross-coupling. nih.gov | Dicarbofunctionalization Product | Presence of a suitable radical acceptor. |

| Homocoupling (Dimerization) | Two 3-cyanobenzyl radicals combine directly. uni-muenchen.de | 1,2-bis(3-cyanophenyl)ethane | High radical concentration; slow trapping by the catalyst. |

Kinetic Isotopic Effects and Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the transition state structure of the rate-determining step. libretexts.org This is achieved by measuring the difference in reaction rates between a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org For reactions involving this compound, substituting the hydrogen atoms at the benzylic (α) carbon with deuterium (to give α,α-dideuterio-3-cyanobenzylzinc bromide) can reveal the extent to which the C-H bond is involved in the rate-limiting step.

In the context of benzylic organozinc reactions, secondary KIEs are particularly informative. A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step. libretexts.org The magnitude of the secondary KIE (kH/kD) can indicate changes in hybridization at the benzylic carbon in the transition state.

Normal Secondary KIE (kH/kD > 1): A value slightly greater than unity (typically 1.1–1.2) suggests a change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state. wikipedia.org This would be consistent with mechanisms where a benzylic radical or a benzylic cation is formed during the rate-determining step, as the carbon atom flattens out.

Inverse Secondary KIE (kH/kD < 1): A value less than unity (typically 0.8–0.9) indicates a transition state that is more sterically crowded or has a higher sp3 character at the benzylic carbon than the reactant. wikipedia.org This could occur if an associative step, such as the coordination of the organozinc reagent to a metal center, is rate-limiting.

Unity KIE (kH/kD ≈ 1): A value close to 1 implies that there is no significant change in the bonding or hybridization at the benzylic carbon in the rate-determining step. This might point to a rate-limiting step that occurs elsewhere in the catalytic cycle, such as the oxidative addition to the coupling partner or reductive elimination from a catalyst that already contains the benzyl group.

By measuring the KIE for a specific carbon-carbon bond-forming reaction with this compound, researchers can distinguish between possible mechanisms. For instance, in a Negishi coupling, if the rate-determining step were transmetalation involving the formation of a radical-like transition state, a normal secondary KIE would be expected. Conversely, if reductive elimination from a saturated metal center were rate-limiting, the KIE might be close to unity.

| Observed kH/kD Value | Type of KIE | Interpretation of Transition State at Benzylic Carbon | Plausible Rate-Determining Step |

|---|---|---|---|

| > 1 (e.g., 1.15) | Normal | Change from sp3 to sp2 character. wikipedia.org | Formation of a benzylic radical or cation-like species. |

| ≈ 1 | Unity | No significant change in hybridization or bonding. | A step not directly involving C-H bond rehybridization (e.g., oxidative addition, some reductive eliminations). |

| < 1 (e.g., 0.9) | Inverse | Increase in sp3 character or steric crowding. wikipedia.org | Associative ligand exchange or transmetalation. |

Spectroscopic Techniques for In-Operando Monitoring

In-operando monitoring, or the analysis of a chemical reaction as it occurs, offers a real-time window into reaction mechanisms and kinetics. This approach is particularly valuable for transient and reactive species like organozinc intermediates.

Fluorescence Lifetime Imaging Microscopy (FLIM) has emerged as a powerful technique for probing the microenvironments of chemical reactions, including the formation of organozinc reagents. nih.govresearchgate.net This method measures the decay rate of fluorescence from a probe molecule, which is sensitive to its local chemical and physical environment. By incorporating fluorescent tags into organohalide precursors, it is possible to monitor the formation and behavior of organozinc intermediates on the surface of zinc metal and in the surrounding solution. escholarship.org

Research has demonstrated that different zinc activation methods, such as the use of TMSCl, HCl, or dibromoethane, create distinct chemical microenvironments on the zinc surface. researchgate.net These variations can be visualized and quantified by FLIM, which detects differences in the fluorescence lifetimes of the organozinc intermediates formed. researchgate.net This provides valuable information on how the activation method impacts the subsequent reaction steps.

Structural and Compositional Analysis of Organozinc Species

A detailed understanding of the structure and composition of organozinc species is fundamental to predicting their reactivity. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds in solution. escholarship.org For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the benzylic and aromatic protons. The benzylic protons (–CH₂–) would likely appear as a singlet, shifted downfield from typical alkane signals due to the proximity of the electropositive zinc atom and the aromatic ring. This shift is anticipated to be in the range of 1.5–2.5 ppm. The aromatic protons would exhibit a complex multiplet pattern in the range of 7.0–8.0 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The benzylic carbon would be expected to resonate at a specific chemical shift influenced by the attached zinc and aromatic ring. The aromatic carbons would show a set of signals in the aromatic region (typically 120–150 ppm), with the carbon bearing the cyano group and the carbon attached to the benzyl group having distinct chemical shifts. The nitrile carbon would appear at a characteristic downfield position (around 115-125 ppm).

The following table provides predicted chemical shift ranges for this compound based on data for similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 1.5 - 2.5 | 30 - 45 |

| Aromatic C-H | 7.0 - 8.0 | 125 - 140 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-CH₂ | - | ~145 |

| Cyano C≡N | - | 115 - 125 |

Note: These are estimated values and can be influenced by solvent and concentration.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of organometallic complexes, as it often allows for the observation of the intact molecular ion with minimal fragmentation. acs.org

For this compound, ESI-mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundance of zinc and bromine isotopes. The fragmentation pattern would likely involve the cleavage of the carbon-zinc bond, leading to the formation of the 3-cyanobenzyl cation. Another potential fragmentation pathway is the loss of the bromine atom. The presence of the cyano group may also influence the fragmentation, potentially leading to the formation of nitrile-containing fragments.

Expected Fragmentation Pathways for this compound:

Loss of Bromine: [M - Br]⁺

Cleavage of C-Zn bond: [C₈H₆N]⁺ (3-cyanobenzyl cation)

Formation of zinc-containing fragments: [ZnBr]⁺

The accurate mass measurements provided by high-resolution mass spectrometry would allow for the determination of the elemental formula of the parent ion and its fragments, confirming the identity of this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the nitrile group and the aromatic ring.

The most characteristic absorption would be the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band in the region of 2220–2240 cm⁻¹. researchgate.netnih.gov The aromatic ring would give rise to several characteristic absorptions:

C-H stretching: Above 3000 cm⁻¹

C=C stretching (in-ring): Bands in the 1450–1600 cm⁻¹ region.

C-H out-of-plane bending: Strong absorptions in the 690–900 cm⁻¹ region, which are indicative of the substitution pattern of the benzene ring.

The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 515-690 cm⁻¹. orgchemboulder.com The C-Zn stretching vibration is also expected at low frequencies, often below 400 cm⁻¹, which may be outside the range of standard IR spectrophotometers. rsc.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Bend | 690 - 900 | Strong |

| C-Br Stretch | 515 - 690 | Medium to Strong |

| C-Zn Stretch | < 400 | - |

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. While many organozinc reagents are used in situ and are not isolated as stable crystalline solids, the solid-state structure of some organozinc halides has been determined. uu.nl These studies reveal that organozinc compounds can exist as monomers, dimers, or higher aggregates in the solid state, often with bridging halide ligands. uu.nl The coordination geometry around the zinc atom is typically tetrahedral. wikipedia.org

Enhanced Synthetic Utility:the Ultimate Goal is to Apply These Reagents to Solve Increasingly Complex Synthetic Challenges. This Includes Their Use in Late Stage Functionalization, Where a Key Structural Motif is Installed at the End of a Long Synthetic Sequence on a Drug Like Molecule.nih.govthe High Chemoselectivity of Organozinc Reagents is Critical for the Success of This Strategy. the Continued Development of More Selective and Active Catalysts Will Further Empower Chemists to Build Complex Molecules with Greater Precision and Efficiency.

Computational Chemistry Approaches to 3 Cyanobenzylzinc Bromide Reactivity

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) methods are fundamental to mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. For a reagent such as 3-cyanobenzylzinc bromide, QM studies would typically focus on its role in cross-coupling reactions, such as the Negishi coupling, where it would serve as the nucleophilic partner.

Theoretical investigations on analogous organozinc reagents have elucidated the elementary steps of such catalytic cycles. These studies often model the key steps of oxidative addition, transmetalation, and reductive elimination. For the transmetalation step involving an organozinc halide, computational models can predict the structure of the transition state and the associated energy barrier. For instance, in the Negishi coupling, the transfer of the organic group from zinc to a palladium catalyst is a critical step, and QM calculations can reveal whether this occurs through an open or a closed transition state.

A hypothetical reaction pathway for the transmetalation step in a Negishi coupling involving this compound could be modeled to determine the activation energy, as illustrated in the representative data below.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Pd-complex + this compound) | 0.0 |

| Transition State | +15.2 |

| Products (Transmetalated Pd-complex + ZnBrCl) | -5.8 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide detailed information about the nature of the carbon-zinc (C-Zn) and zinc-bromine (Zn-Br) bonds. These calculations can determine bond lengths, bond angles, and the distribution of electron density within the molecule.

The presence of the electron-withdrawing cyano group on the benzene (B151609) ring is expected to influence the electronic properties of the C-Zn bond. DFT can quantify this effect by calculating atomic charges and analyzing the molecular orbitals. For example, the natural bond orbital (NBO) analysis can reveal the hybridization of the atomic orbitals involved in bonding and the extent of charge transfer between the atoms. researchgate.net

The calculated properties for this compound can be compared to those of simpler benzylzinc halides to understand the electronic influence of the cyano substituent.

| Compound | C-Zn Bond Length (Å) | Zn-Br Bond Length (Å) | Mulliken Charge on Zn |

|---|---|---|---|

| Benzylzinc bromide | 2.05 | 2.38 | +0.85 |

| This compound (Hypothetical) | 2.03 | 2.37 | +0.90 |

Prediction of Reactivity, Selectivity, and Mechanistic Insights

Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions. By calculating the energy barriers for different reaction pathways, it is possible to predict which products are likely to form and under what conditions. For this compound, this could involve predicting its reactivity towards different electrophiles or understanding the regioselectivity of its reactions.

For example, in a reaction with a substrate containing multiple electrophilic sites, DFT calculations can be used to determine the activation energies for the attack of the 3-cyanobenzyl group at each site. The pathway with the lowest activation energy will correspond to the major product. These predictions can guide the design of experiments and the development of new synthetic methodologies.

Mechanistic insights are also a key outcome of such studies. Computational investigations into the mechanisms of reactions involving organozinc reagents have highlighted the importance of factors such as solvent effects and the role of additives like lithium chloride. nih.govrsc.org These studies have shown that the nature of the organozinc species in solution can be complex, involving equilibria between monomeric, dimeric, and higher-order aggregates. rsc.org

Modeling Solvent Effects and Ligand Interactions

The solvent plays a crucial role in the reactivity of organometallic compounds. nih.gov Computational models can account for the effect of the solvent in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions. chemrxiv.orgresearchgate.net

For this compound, which is typically used in solvents like tetrahydrofuran (B95107) (THF), explicit solvent models would be particularly important for accurately describing the coordination of THF molecules to the zinc center. chemrxiv.org Ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic nature of this solvation. chemrxiv.orgresearchgate.net

| Compound Name |

|---|

| This compound |

| Benzylzinc bromide |

| Lithium chloride |

| Tetrahydrofuran |

Stereoselective and Stereospecific Transformations Involving 3 Cyanobenzylzinc Bromide

Enantioselective Methodologies in Organozinc Chemistry

Enantioselective catalysis provides a powerful strategy for the synthesis of enantioenriched molecules from prochiral substrates using substoichiometric amounts of a chiral catalyst. In the context of organozinc chemistry, this typically involves the reaction of a reagent like 3-cyanobenzylzinc bromide with a prochiral electrophile, such as an aldehyde or ketone, in the presence of a chiral ligand that coordinates to the zinc or a transmetalated species. This coordination creates a chiral environment around the reactive center, directing the nucleophilic attack to one of the two enantiotopic faces of the electrophile, thereby producing one enantiomer of the product in excess.

The catalytic enantioselective addition of organozinc reagents to carbonyl groups is a well-established method for producing optically active secondary and tertiary alcohols. acs.org The success of these reactions hinges on the design of the chiral ligand, which must effectively transfer its stereochemical information during the C-C bond-forming step.

The cornerstone of enantioselective organozinc additions is the use of chiral ligands that modulate the reactivity and selectivity of the metallic species. A vast array of ligands has been developed for this purpose, with many achieving high levels of stereoinduction. These ligands are often bidentate or multidentate, containing heteroatoms like nitrogen, oxygen, or phosphorus that coordinate to the metal center.

Prominent classes of chiral ligands effective in zinc-mediated enantioselective additions include:

Amino Alcohols: Compounds such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) are highly effective. The mechanism often involves the formation of dimeric zinc complexes where the chiral ligand, the organozinc reagent, and the aldehyde are brought into a well-defined, diastereomeric transition state. elsevierpure.com

1,1'-Bi-2-naphthols (BINOLs): BINOL and its derivatives are exceptionally versatile ligands. In combination with Ti(O-iPr)₄, BINOL can catalyze the highly enantioselective addition of in situ-generated arylzinc reagents to a wide range of aldehydes, producing chiral benzylic alcohols. acs.org

Carbohydrate-Based Ligands: Sugars provide an inexpensive and structurally diverse chiral pool for ligand synthesis. Diols and β-amino alcohols derived from monosaccharides like fructose (B13574) have been shown to be excellent ligands in the titanium-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversions and enantioselectivities. mdpi.comnih.gov

The general mechanism involves the formation of a chiral catalyst complex, which then coordinates the aldehyde. The organozinc reagent delivers its organic group to one face of the activated aldehyde, dictated by the steric and electronic properties of the chiral ligand.

| Ligand Type | Electrophile | Organozinc Reagent | Catalyst/Additive | Enantiomeric Excess (ee) | Reference |

| Fructose-derived β-amino alcohol | Benzaldehyde | Diethylzinc | Ti(O-iPr)₄ | up to 96% | mdpi.com |

| (-)-DAIB | Benzaldehyde | Diethylzinc | None | up to 95% | elsevierpure.com |

| H₈BINOL-amine | Aromatic Aldehydes | Diphenylzinc | None | High | acs.org |

An alternative strategy to generate enantioenriched diarylmethane structures, related to the products of this compound cross-coupling, is the direct enantioselective C(sp³)–H arylation of toluene (B28343) derivatives. This approach circumvents the pre-formation of an organometallic reagent. One powerful method involves a dual photoredox and nickel catalysis system. nih.govorganic-chemistry.org

In this process, a photocatalyst absorbs visible light and initiates a radical pathway by abstracting a hydrogen atom from the benzylic position of a toluene derivative, generating an achiral benzylic radical. This radical is then captured by a chiral nickel complex, which subsequently undergoes reductive elimination with an aryl halide to form the C-C bond. The enantioselectivity is controlled by the chiral ligand coordinated to the nickel center, which differentiates the two faces of the prochiral benzylic radical during the bond-forming step. Sterically hindered chiral biimidazoline ligands have been specifically designed for this type of asymmetric cross-coupling. organic-chemistry.org

| Toluene Derivative | Aryl Bromide | Catalyst System | Chiral Ligand | Yield | Enantiomeric Ratio (er) | Reference |

| Ethylbenzene | 4-Bromobenzonitrile | Ir-photocatalyst / NiCl₂·DME | Chiral Biimidazoline | 79% | 95:5 | organic-chemistry.org |

| Ethylbenzene | 3-Bromobenzonitrile | Ir-photocatalyst / NiCl₂·DME | Chiral Biimidazoline | 84% | 94:6 | organic-chemistry.org |

| Toluene | 4-Bromo-tert-butylbenzene | K(NIXANTPHOS)Pd | NIXANTPHOS | 93% | N/A (achiral) | nih.govorganic-chemistry.org |

Diastereoselective Reactions

When either the organometallic reagent or the electrophile already contains a stereocenter, the formation of a new stereocenter can lead to diastereomeric products. Diastereoselective reactions aim to control the relative configuration between these stereocenters.

In the context of benzylic zinc reagents, diastereoselectivity can be achieved through several mechanisms:

Substrate Control: When this compound reacts with a chiral aldehyde or imine, the existing stereocenter in the electrophile can direct the incoming nucleophile to one of its diastereotopic faces. This is often rationalized by the Felkin-Anh or chelation-controlled models. For example, additions of organozinc reagents to α-chiral aldehydes can proceed with high diastereoselectivity, which can be dominated by the inherent preference of the substrate (substrate control) or by the influence of a chiral ligand (reagent control). nih.gov

Reagent Control: For a chiral secondary benzylic zinc reagent, its inherent stereochemistry can direct the outcome of its reaction with an electrophile.

Auxiliary Control: A chiral auxiliary attached to either the nucleophile or the electrophile can effectively control the stereochemical outcome, after which the auxiliary can be removed.

A notable example is the controllable diastereoselective Negishi cross-coupling of secondary benzylic zinc reagents bearing a β-amido group. The steric bulk of the amide substituent was found to control the stereochemical outcome of the coupling with aryl bromides. A less bulky amide (e.g., -NHAc) favored the syn product, while a sterically hindered amide (e.g., -NHCOC(CH₃)₂OTBS) specifically yielded the anti product, demonstrating that the stereoselectivity can be tuned by modifying adjacent functional groups. researchgate.net

Control of Stereochemistry in Benzylic Organometallic Cross-Couplings

Cross-coupling reactions, such as the Negishi coupling, are pivotal for forming C-C bonds. When a chiral, enantioenriched secondary benzylic organometallic reagent is used, controlling the stereochemical outcome of the coupling is crucial. The reaction can proceed with either retention or inversion of configuration at the benzylic center, or it can lead to racemization.

The stereochemical course of the reaction is highly dependent on the catalyst system, the ligands, and the reaction mechanism, particularly the transmetalation and reductive elimination steps. wikipedia.org

Stereospecific Reactions: In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. For instance, nickel-catalyzed cross-couplings of enantioenriched benzylic ethers and esters with organozinc reagents have been shown to proceed with a high degree of stereoretention. acs.orgnih.gov This implies that the oxidative addition of the nickel catalyst to the C-O bond and the subsequent steps occur with the configuration being preserved.

Stereoconvergent Reactions: In a stereoconvergent process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by using a chiral catalyst that reacts at different rates with the two enantiomers of the substrate, allowing for a dynamic kinetic resolution where the faster-reacting enantiomer is continually replenished from the slower-reacting one via racemization of the organometallic intermediate. Nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary benzylic bromides are a prime example of this powerful strategy. organic-chemistry.orgnih.gov The use of a chiral ligand, such as a pybox or isoquinoline-oxazoline ligand, allows for the transformation of a racemic mixture into a highly enantioenriched product. nih.gov

The choice of ligand and metal catalyst is therefore paramount in dictating the stereochemical outcome of cross-coupling reactions involving chiral secondary benzylic zinc reagents.

Applications of 3 Cyanobenzylzinc Bromide in Complex Molecule Synthesis and Emerging Research Directions

Strategic Application in the Construction of Polyfunctionalized Scaffolds

The primary strategic value of 3-Cyanobenzylzinc bromide lies in its ability to participate in cross-coupling reactions, most notably the Negishi coupling, to construct complex molecular frameworks. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and an sp2-hybridized carbon of an aryl, vinyl, or heteroaryl halide. nih.gov

A key feature of this reagent is its chemoselectivity. The carbon-zinc bond is highly reactive toward transition metal catalysts, while the cyano (nitrile) group remains intact during the coupling process. researchgate.net This tolerance allows for the direct incorporation of the cyanobenzyl moiety into a target molecule, resulting in a product that is "polyfunctionalized"—possessing both the newly formed C-C bond and the versatile nitrile group. The nitrile can then serve as a synthetic handle for a wide array of subsequent transformations, including:

Hydrolysis to a carboxylic acid.

Reduction to a primary amine.

Conversion into a tetrazole ring.

Reaction with organometallic reagents to form ketones.

This dual functionality makes this compound an excellent building block for creating molecular scaffolds that can be further elaborated in medicinal chemistry or materials science. nih.gov The reaction demonstrates broad substrate scope, readily coupling with a variety of functionalized aryl and heteroaryl bromides. beilstein-journals.orgnih.gov

| Electrophile Partner | Catalyst System (Typical) | Resulting Scaffold | Potential Subsequent Transformations |

|---|---|---|---|

| 4-Bromoacetophenone | Pd(OAc)₂, SPhos | 3-(4-Acetylbenzyl)benzonitrile | Ketone reduction/olefination; Nitrile hydrolysis |

| Methyl 4-bromobenzoate | Pd₂(dba)₃, XPhos | Methyl 4-(3-cyanobenzyl)benzoate | Ester hydrolysis/amidation; Nitrile reduction |

| 2-Bromopyridine | PdCl₂(dppf) | 3-(Pyridin-2-ylmethyl)benzonitrile | Pyridine N-oxidation/alkylation; Nitrile chemistry |

| 4-Bromo-N,N-dimethylaniline | NiCl₂(dppe) | 3-(4-(Dimethylamino)benzyl)benzonitrile | Amine functionalization; Nitrile hydrolysis to acid |

Integration into Multi-Step Total Synthesis Pathways

In the context of total synthesis, the strategic disconnection of complex natural products often leads to key fragments that can be joined using reliable cross-coupling reactions. The Negishi coupling is frequently employed for this purpose due to its mild reaction conditions and high functional group tolerance. wikipedia.org While a specific published total synthesis employing this compound is not prominently documented, its utility can be understood from a strategic perspective.

The integration of this compound into a multi-step synthesis would be advantageous when a cyanobenzyl group is a core component of the target molecule. Its use allows for the late-stage introduction of this fragment onto a complex intermediate without disturbing other sensitive functional groups like esters, ketones, or unprotected N-H bonds in heterocycles. beilstein-journals.orgpitt.edu This approach enhances synthetic efficiency by avoiding additional protection and deprotection steps, a crucial aspect of modern synthetic design aimed at improving step-economy. nih.gov

For instance, in a hypothetical synthesis of a bioactive alkaloid containing a substituted diarylmethane core, this compound could be coupled with a complex heterocyclic halide. The cyano group, carried through the coupling reaction, could then be elaborated in the final steps to install a required carboxylic acid or amine functionality, completing the synthesis of the natural product. This strategy highlights the reagent's role in convergent and chemoselective synthetic planning. nih.govnih.gov

Exploration of Novel Reaction Partners and Electrophiles

While aryl and vinyl halides are the conventional electrophilic partners for this compound in Negishi couplings, ongoing research seeks to expand the scope of cross-coupling reactions to include a wider variety of electrophiles. This expansion increases the versatility of organozinc reagents and opens new avenues for molecular construction.

One important class of alternative electrophiles is acyl chlorides . The reaction of organozinc reagents with acyl chlorides, often mediated by palladium or copper catalysts, provides a direct route to ketones. chemistrysteps.com This transformation would allow this compound to be used in the synthesis of various substituted benzyl (B1604629) ketones, which are valuable intermediates in pharmaceuticals.

Furthermore, the field is moving beyond traditional leaving groups (halides) to include sulfonates (tosylates, mesylates) and even compounds where C-O bonds are activated. organic-chemistry.org The development of catalyst systems capable of activating these more abundant and varied starting materials significantly broadens the applicability of reagents like this compound.

A more recent paradigm is reductive cross-electrophile coupling , often catalyzed by nickel. nih.govtcichemicals.com In this approach, two different electrophiles (e.g., 3-cyanobenzyl bromide and an aryl halide) are coupled in the presence of a stoichiometric reductant (like zinc or manganese metal). This methodology bypasses the pre-formation of the organozinc reagent, allowing for a one-pot reaction that is operationally simple. tcichemicals.com

| Electrophile Class | Example Electrophile | Product Type | Significance |

|---|---|---|---|

| Aryl Halides (Conventional) | 4-Iodophenol | Diarylmethane | Core reaction for building biaryl-like structures. organic-chemistry.org |

| Acyl Chlorides | Benzoyl chloride | Diaryl Ketone | Direct synthesis of functionalized ketones. chemistrysteps.com |

| Alkyl Halides (via Cross-Electrophile Coupling) | Cyclohexyl bromide | Alkyl-Aryl Methane | Forms C(sp³)-C(sp³) bonds, expanding scope beyond aryl partners. princeton.edu |

| Propargyl Mesylates | 1-Phenylprop-2-yn-1-yl methanesulfonate | Allene (B1206475) | Provides access to valuable allene structures via Sₙ2' reaction. organic-chemistry.org |

Future Directions in Organozinc Reagent Design and Synthetic Utility

The field of organozinc chemistry is continuously evolving, with innovations aimed at improving the practicality, scope, and sustainability of these reagents. Future developments relevant to this compound and related compounds are focused on several key areas.

Q & A

Q. Advanced

- ¹H/¹³C NMR : Compare integrals of benzylic protons (δ ~3.8 ppm) and cyano carbons (δ ~115 ppm) against fresh batches.

- TGA/DSC : Assess thermal stability; decomposition onset >100°C indicates purity.

- ICP-MS : Quantify Zn and Br to detect hydrolysis (e.g., ZnBr₂ formation).

Crystallographic data for isomorphous compounds (e.g., 3-cyanoanilinium bromide) provide reference metrics for unit-cell parameters .

How can researchers address low mass recovery in reactions involving this compound?

Q. Advanced

- Leaching tests : Use AgNO₃ titration to detect unreacted Zn species.

- Mass balance analysis : Track Br⁻ via ion chromatography to identify quenching pathways.

- Reaction monitoring : In-situ IR spectroscopy detects intermediate Pd complexes. Discrepancies >10% often stem from incomplete extraction or volatile byproduct loss .

What are the implications of solvent choice on the reactivity of this compound?

Basic

THF is optimal due to its ability to solubilize organozinc reagents and stabilize Pd catalysts. Alternatives like 2-MeTHF (b.p. 80°C) enable higher-temperature reactions but require rigorous drying. Polar aprotic solvents (e.g., DMF) may deactivate the catalyst via ligand displacement .

Tables

Table 1. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 5 mol% | Maximizes turnover |

| Temperature | 65°C | Balances rate/decomp. |

| Solvent | THF (H₂O ≤50 ppm) | Prevents quenching |

Table 2. Analytical Techniques for Bromide Detection

| Method | Resolution | Detection Limit |

|---|---|---|

| Capillary Electrophoresis | Cl⁻/Br⁻ separation | 0.10 mg/L |

| Ion Chromatography | Multi-anion profiling | 0.05 mg/L |

| ICP-MS | Elemental quantification | 0.01 µg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.